molecular formula C24H26N4O2 B2427467 (6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2379977-74-7

(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2427467
CAS RN: 2379977-74-7
M. Wt: 402.498
InChI Key: XTDGOQQWEUFDSL-UHFFFAOYSA-N
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Description

The compound “(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a benzimidazole ring, and an azetidine ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyridine and benzimidazole rings are aromatic, meaning they have a stable, resonant structure. The azetidine ring is a smaller, less stable ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are designed to interact with specific biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity, potential uses, and methods of synthesis .

properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-24(17-11-12-22(25-13-17)30-19-5-1-2-6-19)27-14-18(15-27)28-21-8-4-3-7-20(21)26-23(28)16-9-10-16/h3-4,7-8,11-13,16,18-19H,1-2,5-6,9-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDGOQQWEUFDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole

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